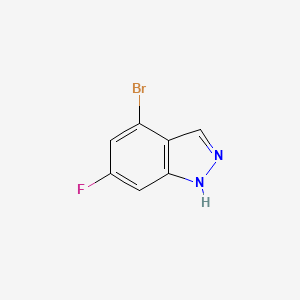

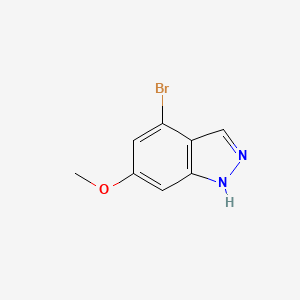

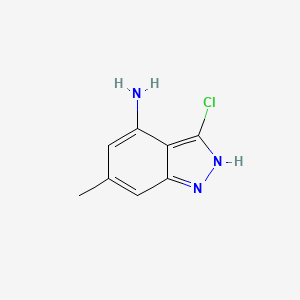

4-溴-6-氟-1H-吲唑

描述

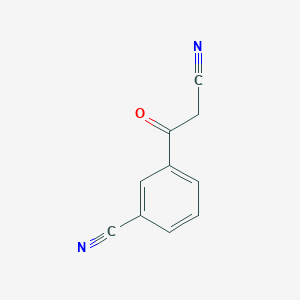

4-Bromo-6-fluoro-1H-indazole is a derivative of the indazole heterocycle, which is characterized by a fusion of benzene and pyrazole rings. Indazole derivatives are of significant interest due to their wide range of biological activities and their applications in medicinal chemistry.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One approach involves the regioselective metal-free preparation of azole derivatives, as described in the synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride . Although this paper does not directly discuss the synthesis of 4-Bromo-6-fluoro-1H-indazole, the methodology could potentially be adapted for its synthesis by using appropriate precursors and reaction conditions.

Another method for synthesizing indazole derivatives is the 1,3-dipolar cycloaddition reaction. For instance, the reaction between 3-phenylsydnone and p-toluquinone leads to the formation of 2H-indazole-4,7-dione derivatives . This paper also reports the further bromination of these compounds to yield bromo derivatives, which is relevant to the synthesis of brominated indazoles.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be complex and is often determined using single-crystal X-ray diffraction. The paper on the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione provides detailed crystallographic data, including the space group, unit cell dimensions, and the refinement of the structure . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule and can provide insights into the reactivity and properties of the compound.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common method for modifying the indazole core. The synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate via nucleophilic substitution of the indazole N—H hydrogen with 1-(bromomethyl)-4-fluorobenzene is an example of such a reaction . This reaction showcases the potential for functionalizing the indazole ring system to introduce different substituents, such as bromo and fluoro groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine and fluorine, can affect the compound's polarity, reactivity, and interaction with biological targets. The crystallographic study mentioned earlier provides valuable information on the molecular geometry, which can be related to the compound's physical properties, such as melting point, solubility, and stability . Additionally, the hydrogen-bond-like interactions observed in the crystal of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate suggest that such compounds may have the potential to form specific interactions in biological systems .

科学研究应用

HIV蛋白酶抑制剂

4-溴-6-氟-1H-吲唑: 已经对其在开发HIV蛋白酶抑制剂中的潜在用途进行了研究 . 这些抑制剂在治疗艾滋病病毒/艾滋病中起着至关重要的作用,它们可以阻止病毒成熟和复制。吲唑部分可以与蛋白酶活性位点相互作用,阻断酶的功能,从而抑制病毒的生命周期。

血清素受体拮抗剂

这种化合物也被探索用于作为血清素受体拮抗剂 . 通过与血清素受体结合,它可以调节神经递质释放,这在治疗各种精神和神经疾病方面是有益的,包括焦虑、抑郁和偏头痛。

醛缩酶还原酶抑制剂

醛缩酶还原酶是一种参与糖尿病并发症的酶,这种酶的抑制剂可用于预防或治疗此类疾病。4-溴-6-氟-1H-吲唑是开发新型醛缩酶还原酶抑制剂的研究工作的一部分,这些抑制剂有可能帮助控制与糖尿病相关的疾病 .

乙酰胆碱酯酶抑制剂

研究表明,吲唑衍生物可以作为乙酰胆碱酯酶抑制剂 . 这些抑制剂在治疗阿尔茨海默病中很重要,因为它们可以提高大脑中乙酰胆碱的浓度,从而改善患者的认知功能。

抗癌剂

吲唑环系统是许多抗癌剂中的常见特征。4-溴-6-氟-1H-吲唑正在研究其在癌症治疗中的潜在用途,特别是在旨在破坏肿瘤生长和增殖中涉及的特定途径的靶向治疗中 .

抗炎剂

由于其结构特性,4-溴-6-氟-1H-吲唑正在被检查其抗炎能力。 它可以抑制促炎细胞因子和介质的产生,这些细胞因子和介质在炎症反应中至关重要 .

染料敏化太阳能电池 (DSSCs)

吲唑衍生物,包括4-溴-6-氟-1H-吲唑,在可再生能源领域有应用。 它们可以作为染料敏化太阳能电池中的光敏剂使用,因为它们能够与金属中心配位并促进高效的能量转移过程 .

PI3激酶抑制剂

最后,这种化合物用于制备PI3激酶抑制剂 . 这些抑制剂在细胞生长、增殖和存活的研究中很重要,因为PI3K通路在各种癌症中经常失调。通过抑制这条通路,研究人员可以探索治疗癌症的新策略。

作用机制

Target of Action

The primary target of 4-Bromo-6-fluoro-1H-indazole is the phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . This makes them an attractive target for therapeutic interventions.

Mode of Action

It is known that indazole compounds can coordinate to metal centers, such as ir, ln, and eu, to form either heteroleptic or homoleptic triplet photosensitizers . This suggests that 4-Bromo-6-fluoro-1H-indazole may interact with its targets through a ligand to metal energy transfer process .

Biochemical Pathways

It is known that indazole compounds have been applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . This suggests that 4-Bromo-6-fluoro-1H-indazole may affect similar biochemical pathways.

Result of Action

Given its primary target, it can be inferred that the compound may have effects on cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Action Environment

It is known that the solvent effect in aqueous reaction was estimated in the synthesis of indazole , suggesting that the action environment may play a role in the compound’s activity.

安全和危害

未来方向

While specific future directions for 4-Bromo-6-fluoro-1H-indazole are not mentioned, similar compounds like 4-fluoro-1H-indazole have applications in dye-sensitized solar cells (DSSCs) and can form photosensitizers that have an efficient ligand to metal energy transfer process . This suggests potential future directions in the field of energy and materials science.

属性

IUPAC Name |

4-bromo-6-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKKRGQLFZMXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646454 | |

| Record name | 4-Bromo-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885520-35-4 | |

| Record name | 4-Bromo-6-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)

![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)